2-Amino-4-methoxybenzoyl chloride
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Overview
Description
“2-Amino-4-methoxybenzoyl chloride” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that its close relatives, “4-Methoxybenzoyl chloride” and “2-Methoxybenzoyl chloride”, are known to be reactive acylating agents that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Amino-4-methoxybenzoyl chloride”. However, the synthesis of similar compounds often involves the reaction of an aromatic substrate with an acid chloride in the presence of a catalyst3.Molecular Structure Analysis
The molecular structure of “2-Amino-4-methoxybenzoyl chloride” is not readily available. However, the structure of a similar compound, “4-Methoxybenzoyl chloride”, is available and it has a molecular weight of 170.594.Chemical Reactions Analysis
The specific chemical reactions involving “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” is known to react exothermically with bases, including amines. It’s incompatible with water, strong oxidizing agents, and alcohols5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” has a boiling point of 262-263 °C, a melting point of 22 °C, and a density of 1.260 g/mL at 20 °C1. “2-Methoxybenzoyl chloride” has a boiling point of 128-129 °C and a density of 1.146 g/mL at 25 °C2.Scientific Research Applications
It has been used as a reagent for fluorescent derivatization of compounds with hydroxyl or amino groups, suitable for thin-layer or high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).
It serves in the synthesis of complex poly(ester—amide)s derived from vanillic acid and 4-aminobenzoic acid, demonstrating its role in polymer chemistry (Kricheldorf & Loehden, 1995).
In organic chemistry, it's used for synthesizing new derivatives of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, with research focused on determining their pKa values and performing GIAO NMR calculations (Yüksek et al., 2008).
The compound has applications in the synthesis and study of Schiff S-Bases compounds containing oxadiazole rings, particularly in exploring their antibacterial activities (Tomma, Raheema, & Rou'il, 2019).
It has been used in the synthesis of neuroleptics of the orthopramide series, particularly in the creation of heterocyclic 5-amino-2-methoxybenzamides (Valenta et al., 1990).
The compound is utilized in the improved synthesis of oligodeoxyribonucleotide, offering advantages such as high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).
Safety And Hazards
The safety and hazards of “2-Amino-4-methoxybenzoyl chloride” are not well-documented. However, “4-Methoxybenzoyl chloride” is known to be combustible and can cause severe skin burns and eye damage7. “2-Methoxybenzoyl chloride” is also known to be combustible and can cause severe skin burns and eye damage8.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “2-Amino-4-methoxybenzoyl chloride”. However, research into similar compounds continues to be a topic of interest in the field of chemistry9.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe! 😊
properties
IUPAC Name |
2-amino-4-methoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDTSVPNQEOAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybenzoyl chloride |
Citations
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